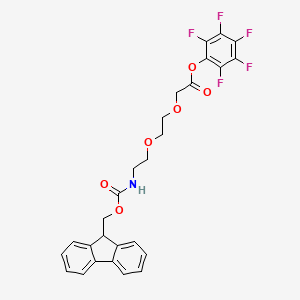
Fmoc-O2Oc-OPfp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-O2Oc-OPfp is a compound used in peptide synthesis, particularly in solid-phase peptide synthesis. The compound consists of a 9-fluorenylmethoxycarbonyl (Fmoc) group, an octanoyl (O2Oc) group, and a pentafluorophenyl (OPfp) ester. The Fmoc group is widely used for protecting amines in organic synthesis due to its stability under acidic conditions and easy removal under mildly basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O2Oc-OPfp typically involves the following steps:
Formation of Fmoc-O2Oc: The 9-fluorenylmethoxycarbonyl chloride reacts with octanoic acid in the presence of a base such as triethylamine to form Fmoc-O2Oc.
Formation of this compound: The Fmoc-O2Oc is then reacted with pentafluorophenol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, reaction time, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: Fmoc-O2Oc-OPfp undergoes several types of reactions, including:
Deprotection: Removal of the Fmoc group using a basic secondary amine nucleophile such as piperidine.
Coupling Reactions: The pentafluorophenyl ester reacts with amines to form amide bonds, which is a key step in peptide synthesis.
Common Reagents and Conditions:
Deprotection: Piperidine, diethylamine, or morpholine in a mildly basic environment.
Coupling: Dicyclohexylcarbodiimide (DCC) and pentafluorophenol for ester formation.
Major Products:
Deprotection: Removal of the Fmoc group yields a free amine.
Coupling: Formation of amide bonds in peptides.
Scientific Research Applications
Fmoc-O2Oc-OPfp is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used as a protecting group for amines in solid-phase peptide synthesis, allowing for the sequential addition of amino acids.
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: Fmoc-derivatized peptides are used to create hydrogels for tissue engineering and drug delivery applications.
Mechanism of Action
The mechanism of action of Fmoc-O2Oc-OPfp involves the protection and deprotection of amines during peptide synthesis:
Protection: The Fmoc group protects the amine group of amino acids, preventing unwanted reactions during peptide chain elongation.
Deprotection: The Fmoc group is removed under basic conditions, exposing the amine group for further reactions.
Coupling: The pentafluorophenyl ester facilitates the formation of amide bonds by reacting with amines.
Comparison with Similar Compounds
Boc-O2Oc-OPfp: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.
Cbz-O2Oc-OPfp: Uses carbobenzoxy (Cbz) as the protecting group.
Comparison:
Fmoc vs. Boc: Fmoc is base-labile, while Boc is acid-labile.
Fmoc vs. Cbz: Fmoc offers easier removal under basic conditions compared to Cbz, which requires hydrogenolysis.
Fmoc-O2Oc-OPfp stands out due to its compatibility with a wide range of reaction conditions and its efficiency in peptide synthesis .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5NO6/c28-21-22(29)24(31)26(25(32)23(21)30)39-20(34)14-37-12-11-36-10-9-33-27(35)38-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,33,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEHMGSPKAJWSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2404827.png)
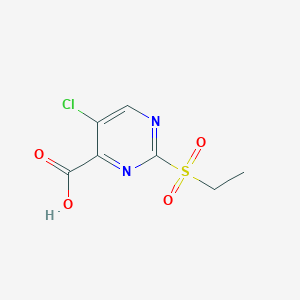

![2-(4-methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2404832.png)
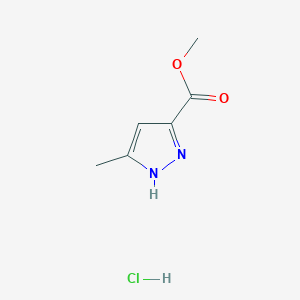
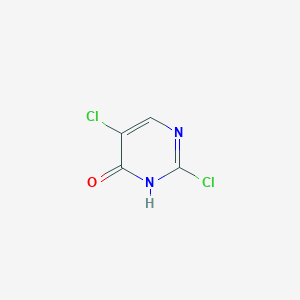
![4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2404837.png)
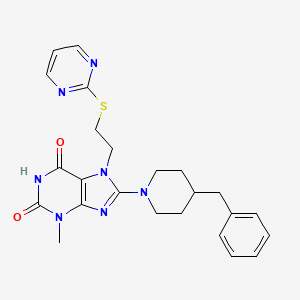
![2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2404841.png)
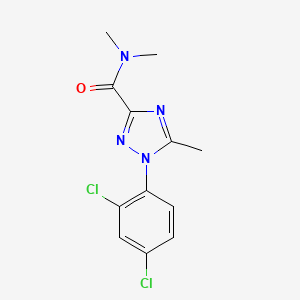
![ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2404843.png)
![2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2404845.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2404848.png)

